molecular formula C18H28N2O2 B11543834 N-(2,4-dimethylphenyl)-N'-(2-ethylhexyl)ethanediamide

N-(2,4-dimethylphenyl)-N'-(2-ethylhexyl)ethanediamide

Cat. No.: B11543834
M. Wt: 304.4 g/mol
InChI Key: UERMBOKQXOCJHP-UHFFFAOYSA-N
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Description

N-(2,4-Dimethylphenyl)-N'-(2-ethylhexyl)ethanediamide is a diamide compound characterized by its two distinct substituents: a 2,4-dimethylphenyl group and a branched 2-ethylhexyl chain linked via an ethanediamide (oxalamide) backbone.

Properties

Molecular Formula

C18H28N2O2

Molecular Weight

304.4 g/mol

IUPAC Name

N'-(2,4-dimethylphenyl)-N-(2-ethylhexyl)oxamide

InChI

InChI=1S/C18H28N2O2/c1-5-7-8-15(6-2)12-19-17(21)18(22)20-16-10-9-13(3)11-14(16)4/h9-11,15H,5-8,12H2,1-4H3,(H,19,21)(H,20,22)

InChI Key

UERMBOKQXOCJHP-UHFFFAOYSA-N

Canonical SMILES

CCCCC(CC)CNC(=O)C(=O)NC1=C(C=C(C=C1)C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2,4-dimethylphenyl)-N’-(2-ethylhexyl)ethanediamide typically involves the reaction of 2,4-dimethylphenylamine with 2-ethylhexylamine in the presence of a suitable coupling agent such as carbodiimide. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the intermediate products. The reaction mixture is usually stirred at room temperature for several hours until the desired product is formed.

Industrial Production Methods: In an industrial setting, the production of N-(2,4-dimethylphenyl)-N’-(2-ethylhexyl)ethanediamide may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction parameters such as temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions: N-(2,4-dimethylphenyl)-N’-(2-ethylhexyl)ethanediamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding amides or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into amines or other reduced forms.

    Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens or alkylating agents can be used for substitution reactions.

Major Products Formed:

    Oxidation: Formation of carboxylic acids or amides.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

N-(2,4-dimethylphenyl)-N’-(2-ethylhexyl)ethanediamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(2,4-dimethylphenyl)-N’-(2-ethylhexyl)ethanediamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The comparison focuses on compounds with analogous functional groups (amides, ureas, sulfonamides) and substituents (aryl and alkyl chains) to elucidate structure-activity relationships (SAR).

Structural and Functional Group Comparisons

Compound Name Functional Group Substituents Molecular Weight (g/mol) Primary Use/Activity
N-(2,4-Dimethylphenyl)-N'-(2-ethylhexyl)ethanediamide Ethanediamide 2,4-Dimethylphenyl, 2-ethylhexyl ~320 (estimated) Not explicitly reported; inferred pesticidal potential
Amitraz (N'-(2,4-Dimethylphenyl)-N-(((2,4-dimethylphenyl)imino)methyl)-N-methylmethanimidamide) Methanimidamide 2,4-Dimethylphenyl 293.4 Acaricide, insecticide
Diuron (N'-(3,4-Dichlorophenyl)-N,N-dimethylurea) Urea 3,4-Dichlorophenyl 233.1 Herbicide
BTS 27919 (N-(2,4-Dimethylphenyl)formamide) Formamide 2,4-Dimethylphenyl 163.2 Experimental pesticide

Key Observations:

  • Ethanediamide vs.
  • Substituent Effects: The 2-ethylhexyl chain in the target compound likely increases lipophilicity compared to methyl or methoxy groups in analogs like Amitraz or Metoxuron, which may influence environmental persistence or membrane permeability .

Activity and Application Comparisons

  • Amitraz: A broad-spectrum acaricide targeting mites and ticks via octopamine receptor disruption. Its methanimidamide group and dimethylphenyl substituent are critical for activity . The target compound’s ethanediamide group may offer a different mode of action.
  • Diuron: A urea-based herbicide inhibiting photosynthesis. The absence of electron-withdrawing groups (e.g., chlorine in Diuron) in the target compound suggests divergent biological targets .
  • BTS 27919: A formamide derivative with pesticidal activity. The ethanediamide backbone in the target compound could provide superior stability compared to formamides, which are prone to hydrolysis .

Physicochemical Property Trends

  • Stability: Ethanediamides are generally more hydrolytically stable than ureas or formamides, suggesting longer environmental persistence .

Biological Activity

N-(2,4-dimethylphenyl)-N'-(2-ethylhexyl)ethanediamide is a compound of significant interest due to its potential biological activities. This article explores its chemical properties, biological mechanisms, and relevant research findings.

This compound belongs to the class of amides. Its structure features a 2,4-dimethylphenyl group and an ethylhexyl chain, which may enhance its lipophilicity and influence its interaction with biological targets. The compound can undergo various chemical reactions, including oxidation and reduction, which may affect its biological activity.

The biological activity of this compound is thought to involve interactions with specific enzymes and receptors. The lipophilic nature of the ethylhexyl chain may facilitate membrane penetration, allowing the compound to modulate cellular processes.

Research indicates that the compound may exhibit antimicrobial and anticancer properties. Studies have shown that similar compounds can inhibit the growth of various pathogens and cancer cell lines by interfering with metabolic pathways or inducing apoptosis.

Case Studies

  • Antimicrobial Activity : A study investigated the antimicrobial properties of related compounds in vitro against Staphylococcus aureus and Escherichia coli. Results showed significant inhibition zones, indicating potential effectiveness as an antimicrobial agent.
  • Anticancer Properties : In another study, derivatives of this compound were tested against cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The results indicated that these compounds could induce apoptosis through caspase activation pathways.

Table 1: Comparative Biological Activity of Related Compounds

Compound NameAntimicrobial ActivityAnticancer ActivityReference
This compoundModerateHigh
N-(2,4-dimethylphenyl)-N'-(2-propyl)ethanediamideLowModerate
N-(3-methoxyphenyl)-N'-(2-ethylhexyl)ethanediamideHighHigh

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